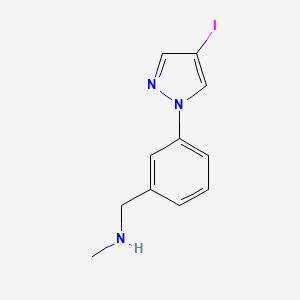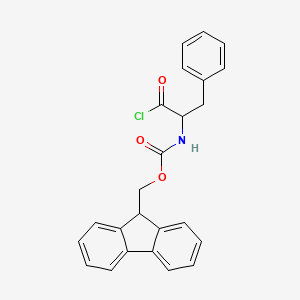
Tert-butyl3,4-difluorophenylcarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3,4-difluorophenylcarbonate is a chemical compound with the molecular formula C11H13F2NO2 It is characterized by the presence of a tert-butyl group and two fluorine atoms attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,4-difluorophenylcarbonate typically involves the reaction of 3,4-difluorophenol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3,4-difluorophenol+tert-butyl chloroformate→tert-butyl 3,4-difluorophenylcarbonate+HCl
Industrial Production Methods: In an industrial setting, the production of tert-butyl 3,4-difluorophenylcarbonate can be scaled up using continuous flow reactors. This method offers better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 3,4-difluorophenylcarbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonate group can be displaced by nucleophiles such as amines or alcohols, leading to the formation of carbamates or carbonates.
Hydrolysis: In the presence of water and an acid or base catalyst, tert-butyl 3,4-difluorophenylcarbonate can hydrolyze to yield 3,4-difluorophenol and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed, and the reaction is usually performed in an aqueous medium.
Major Products:
Nucleophilic Substitution: Carbamates or carbonates, depending on the nucleophile used.
Hydrolysis: 3,4-difluorophenol and tert-butyl alcohol.
Applications De Recherche Scientifique
Tert-butyl 3,4-difluorophenylcarbonate has diverse applications in scientific research:
Organic Synthesis: It serves as a protecting group for phenols, allowing selective reactions to occur at other functional groups.
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Pharmaceuticals: It is employed in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Biological Research: The compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Mécanisme D'action
The mechanism by which tert-butyl 3,4-difluorophenylcarbonate exerts its effects is primarily through its reactivity as a carbonate ester. The compound can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used .
Comparaison Avec Des Composés Similaires
Tert-butyl 3,4-difluorophenylcarbamate: Similar in structure but contains a carbamate group instead of a carbonate.
Tert-butyl 3,4-difluorophenyl ether: Contains an ether linkage instead of a carbonate group.
Uniqueness: Tert-butyl 3,4-difluorophenylcarbonate is unique due to its combination of a tert-butyl group and two fluorine atoms on the phenyl ring, which imparts specific reactivity and stability characteristics. This makes it particularly useful as a protecting group and in the synthesis of specialized materials .
Propriétés
Formule moléculaire |
C11H12F2O3 |
|---|---|
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
tert-butyl (3,4-difluorophenyl) carbonate |
InChI |
InChI=1S/C11H12F2O3/c1-11(2,3)16-10(14)15-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 |
Clé InChI |
HJDHTNLVXNYGEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)OC1=CC(=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)




![[(3aR,4R,5R,6aS)-4-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15327491.png)





![3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B15327549.png)


